Dipropyl [bis(ethylsulfanyl)methyl]phosphonate
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Overview
Description
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and a bis(ethylsulfanyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [bis(ethylsulfanyl)methyl]phosphonate typically involves the reaction of a phosphonic acid derivative with appropriate alkylating agents. One common method includes the use of triethylamine as a base and alkyl halides as alkylating agents under microwave-assisted conditions. This method allows for efficient and selective transformations, often resulting in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The alkyl groups attached to the phosphonate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dipropyl [bis(ethylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The bis(ethylsulfanyl)methyl moiety plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: A related compound with similar structural features but different alkyl groups.
Ethyl methylphosphonate: Another phosphonate derivative with distinct alkyl substituents.
Uniqueness
Dipropyl [bis(ethylsulfanyl)methyl]phosphonate is unique due to the presence of the bis(ethylsulfanyl)methyl moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
116089-70-4 |
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Molecular Formula |
C11H25O3PS2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[bis(ethylsulfanyl)methyl-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C11H25O3PS2/c1-5-9-13-15(12,14-10-6-2)11(16-7-3)17-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
XTIYSXQOEDBOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(SCC)SCC)OCCC |
Origin of Product |
United States |
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